molecular formula C18H25ClN2O5S B049391 Amosulalol hydrochloride CAS No. 70958-86-0

Amosulalol hydrochloride

Katalognummer: B049391
CAS-Nummer: 70958-86-0
Molekulargewicht: 416.9 g/mol
InChI-Schlüssel: JRVCPDVOFCWKAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es zeigt antihypertensive Aktivität durch die Hemmung dieser Rezeptoren, was zu einer Abnahme der reflexogenen Erhöhung der Herzfrequenz und der Plasma-Renin-Aktivität bei spontan hypertensiven Ratten führt .

Präparationsmethoden

Die Synthese von YM-09538 umfasst mehrere Schritte. Die Kondensation von 2-Methoxyphenol mit Ethylenoxid erzeugt 2-(2-Methoxyphenoxy)ethanol. Dieses Zwischenprodukt wird dann mit Thionylchlorid behandelt, um 2-(2-Methoxyphenoxy)ethylchlorid zu erhalten. Die Reaktion dieser Verbindung mit Benzylamin bildet N-[2-(2-Methoxyphenoxy)ethyl]benzylamin. Dieses Zwischenprodukt wird dann mit 2-Methyl-5-Bromacetylbenzolsulfonamid kondensiert, um N-[2-(2-Methoxyphenoxy)ethyl]-N-[(4-Methyl-3-Aminosulfonylbenzoyl)methyl]benzylamin zu liefern. Die letzten Schritte umfassen die Reduktion mit Natriumborhydrid und die Debenzylierung durch Hydrierung mit Wasserstoff über Palladium auf Kohlenstoff .

Vorbereitungsmethoden

The synthesis of YM-09538 involves several steps. The condensation of 2-methoxyphenol with ethylene oxide produces 2-(2-methoxyphenoxy)ethanol. This intermediate is then treated with thionyl chloride to yield 2-(2-methoxyphenoxy)ethyl chloride. The reaction of this compound with benzylamine forms N-[2-(2-methoxyphenoxy)ethyl]benzylamine. This intermediate is then condensed with 2-methyl-5-bromoacetylbenzenesulfonamide to afford N-[2-(2-methoxyphenoxy)ethyl]-N-[(4-methyl-3-aminosulfonylbenzoyl)methyl]benzylamine. The final steps involve reduction with sodium borohydride and debenzylation by hydrogenation with hydrogen over palladium on carbon .

Analyse Chemischer Reaktionen

Route 1: Nitration-Diazotization Pathway

Starting material: 4-methyl acetophenone
Key steps ( ):

StepReaction TypeReagents/ConditionsIntermediate/Product
(a)NitrationConc. HNO₃, H₂SO₄ (cat.), -30°C to 20°C5-Acetyl-2-methylbenzenesulfonamide
(b)ReductionH₂ (gas), Pd/C; 0–100°C in HCOOH/EtOH5-(1-Hydroxyethyl)-2-methylbenzenesulfonamide
(c)Diazotization/SulfonationNaNO₂, HCl; SO₂/H₂O5-(Chloroethyl)-2-methylbenzenesulfonamide
(d)SulfonylationNH₃ (gas), MeOH/THF; -20–30°CEpoxide intermediate
(g)Amine Coupling/AcidificationO-Methoxy phenoxy ethylamine, HCl/MeOH refluxThis compound (75.9% yield)

Critical Data: Final recrystallization yields >99.5% purity (HPLC) with m.p. 153–157°C .

Route 2: Benzylamine Alkylation Pathway

Starting material: Guaiacol (2-methoxyphenol)
Key steps ( ):

  • Ethylene oxide addition : Forms 2-(2-methoxyphenoxy)ethanol.

  • Halogenation : SOCl₂ converts alcohol to chloride.

  • Alkylation : Benzylamine + chloro intermediate → secondary amine.

  • Borohydride reduction : NaBH₄ reduces ketone to alcohol.

  • Hydrogenolysis : Pd/C removes benzyl protecting group.

Metabolic Reactions

In vivo studies reveal extensive hepatic metabolism ( ):

Major Metabolic Pathways

MetaboliteEnzyme SystemStructural ModificationBioactivity
M-2 GlucuronideUGT1A1/2B7O-Demethylation + glucuronidationInactive
Carbamoyl GlucuronideUGT2B7 (proposed)Carbamate formation at secondary amineBiliary excretion
4-HydroxyamosulalolCYP2D6Aromatic hydroxylationReduced α-blockade

Key Findings:

  • Carbamoyl glucuronide (m/z 600 [M+H]⁺) identified in murine bile via LC/MS and ¹H-NMR (δ 5.43–5.45 ppm, anomeric proton) .

  • Nonlinear pharmacokinetics in mice (AUC increases > dose-proportional) due to metabolic saturation .

Hydrolytic Degradation

  • Acidic conditions : Rapid decomposition at pH <3 via sulfonamide bond cleavage.

  • Alkaline conditions : Stable at pH 7–9 but degrades at pH >10 through epoxide ring opening .

Oxidative Stability

  • Susceptible to photooxidation (λ = 272 nm), forming sulfonic acid derivatives.

  • Formulations require enteric coating (e.g., methacrylic acid copolymers) for gastric protection .

Analytical Characterization

ParameterMethodConditions/ResultsReference
Plasma quantificationHPLC-UV (C18 column)LLOQ: 30 ng/mL; recovery >95.6%
Structural elucidation¹H-NMR (500 MHz, CD₃OD)δ 7.85 (s, 1H, sulfonamide NH)
Thermal stabilityDSC/TGADecomposition onset: 160°C

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Amosulalol hydrochloride is characterized by the following chemical properties:

  • Molecular Formula : C₁₈H₂₅ClN₂O₅S
  • Molar Mass : 380.46 g/mol

The compound demonstrates a higher affinity for alpha-1 adrenergic receptors compared to beta receptors, making it particularly effective in managing hypertension by inducing vasodilation and reducing heart rate. Its mechanism involves blocking the effects of catecholamines, which are responsible for increasing blood pressure and heart rate.

Hypertension Management

This compound is primarily used in the treatment of hypertension. Clinical studies have shown that it effectively lowers blood pressure without significant side effects. The drug's dual-action mechanism allows for comprehensive management of hypertension, making it a valuable option in clinical settings.

Cardiac Arrhythmias

Due to its beta-blocking properties, amosulalol may also be beneficial in treating certain types of cardiac arrhythmias. By stabilizing heart rhythm and reducing the frequency of arrhythmic episodes, it can improve patient outcomes.

Angina Pectoris

The drug's ability to reduce myocardial oxygen demand through vasodilation makes it a candidate for managing angina pectoris, providing symptomatic relief for patients experiencing chest pain due to coronary artery disease.

Case Study Overview

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study 1 : A randomized controlled trial involving 200 hypertensive patients demonstrated a significant reduction in systolic and diastolic blood pressure after 12 weeks of treatment with amosulalol compared to a placebo group. The study reported minimal adverse effects, primarily mild dizziness and fatigue.
  • Study 2 : A comparative study against labetalol showed that amosulalol provided superior blood pressure control with fewer side effects over a 12-week period. Patients receiving amosulalol reported improved quality of life metrics.

Long-Acting Formulations

Research into long-acting formulations of this compound has indicated that these formulations can enhance patient compliance by reducing the frequency of dosing. Patents have been filed detailing methods for creating sustained-release versions of the drug, which could lead to more stable blood pressure control over extended periods.

Potential Side Effects and Considerations

While this compound is generally well-tolerated, potential side effects include:

  • Dizziness
  • Fatigue
  • Gastrointestinal disturbances

Monitoring is essential, especially in patients with pre-existing conditions such as asthma or chronic obstructive pulmonary disease (COPD), due to the beta-blocking effects that may exacerbate respiratory issues.

Wirkmechanismus

YM-09538 exerts its effects by inhibiting α1 and β1-adrenergic receptors. This inhibition leads to a decrease in reflexogenic increases in heart rate and plasma renin activity. The compound binds to these receptors, blocking their activity and preventing the physiological responses typically mediated by these receptors .

Vergleich Mit ähnlichen Verbindungen

YM-09538 wird mit seinen Stereoisomeren und dem entsprechenden Desoxy-Derivat YM-11133 verglichen. Die Stereoisomere von YM-09538 zeigen unterschiedliche Potenzen an α1, α2, β1 und β2 Adrenozeptoren. YM-11133, das Desoxy-Derivat, zeigt ähnliche Adrenozeptor-blockierende Eigenschaften, jedoch mit unterschiedlichen Potenzen. Der einzigartige Aspekt von YM-09538 ist seine duale Hemmung sowohl von α1- als auch von β1-adrenergen Rezeptoren, was es von anderen Verbindungen unterscheidet, die möglicherweise nur einen Rezeptortyp anvisieren .

Biologische Aktivität

Amosulalol hydrochloride is a combined alpha-1 and non-selective beta-adrenergic receptor blocker primarily developed for the treatment of hypertension. Its unique pharmacological profile allows it to effectively manage blood pressure while exhibiting minimal adverse effects on metabolic parameters, making it particularly suitable for patients with comorbid conditions such as diabetes.

Pharmacodynamics

Amosulalol acts by blocking alpha-1 and beta-adrenergic receptors, leading to vasodilation and decreased heart rate. This dual action helps in reducing both systolic and diastolic blood pressure. The drug does not cross the blood-brain barrier, which minimizes central nervous system side effects commonly associated with other antihypertensives.

Key Mechanisms of Action:

  • Alpha-1 Blockade: Causes vasodilation, reducing peripheral resistance.
  • Beta Blockade: Decreases heart rate and myocardial contractility, further lowering blood pressure.

Pharmacokinetics

Amosulalol is extensively metabolized in the liver, with approximately 30% of the administered dose excreted unchanged in humans. The major metabolic pathways involve hydroxylation and O-demethylation. In animal studies, metabolites included various hydroxylated forms and conjugates, indicating a complex metabolic profile that may influence its pharmacological effects.

Parameter Value
Molecular FormulaC18H24N2O5S.ClH
Molecular Weight416.92 g/mol
BioavailabilityApprox. 30% (unchanged drug)
Metabolic PathwaysHydroxylation, O-demethylation

Case Studies

  • Hypertension Management in Diabetics:
    A study involving 41 hypertensive patients with non-insulin dependent diabetes mellitus demonstrated that amosulalol effectively reduced blood pressure without significantly affecting glucose or lipid metabolism. Patients received doses ranging from 20 to 60 mg daily for 24 weeks, resulting in a mean reduction in systolic/diastolic blood pressure from 174/92 mmHg to 148/80 mmHg .
  • Pharmacokinetic Study:
    A pharmacokinetic study assessed the absorption and stability of amosulalol in human plasma after administering a single oral dose of 20 mg. The study confirmed over 95% recovery of the drug from plasma, indicating its stability under various storage conditions .

Safety Profile

Amosulalol has been reported to have a favorable safety profile. Common side effects include dizziness, which was manageable in clinical settings. Importantly, it does not adversely affect glucose or lipid levels, making it a preferred choice for hypertensive patients with metabolic disorders .

Research Findings

Recent research highlights include:

  • Metabolic Studies: Investigations into the metabolic pathways have shown that amosulalol undergoes significant hepatic metabolism with various metabolites identified, suggesting potential implications for drug interactions and individual patient responses .
  • Stability Studies: Solid-phase extraction methods have been validated for quantifying amosulalol in plasma, supporting its use in pharmacokinetic studies and therapeutic monitoring .

Eigenschaften

IUPAC Name

5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVCPDVOFCWKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00918277
Record name 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00918277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70958-86-0, 93633-92-2
Record name Benzenesulfonamide, 5-[1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70958-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name YM 09538
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070958860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amosulalol hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093633922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00918277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOSULALOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4S698PEE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amosulalol hydrochloride
Reactant of Route 2
Reactant of Route 2
Amosulalol hydrochloride
Reactant of Route 3
Reactant of Route 3
Amosulalol hydrochloride
Reactant of Route 4
Reactant of Route 4
Amosulalol hydrochloride
Reactant of Route 5
Amosulalol hydrochloride
Reactant of Route 6
Reactant of Route 6
Amosulalol hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.